Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate
Overview
Description
Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C21H31N3O4. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features a piperidine ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then functionalized with a tert-butoxycarbonyl group. The piperidine ring is introduced through a nucleophilic substitution reaction. The final step involves the benzylation of the compound to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove protecting groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or alkanes .
Scientific Research Applications
Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be cleaved under acidic conditions, revealing an amine group that can participate in further chemical reactions. The piperidine and azetidine rings provide structural rigidity and influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole: Contains an azetidine ring and a Boc protecting group but differs in the core structure.
Uniqueness
Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring and an azetidine ring, along with the presence of a Boc protecting group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
benzyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-21(2,3)28-19(25)22-17-12-24(13-17)18-10-7-11-23(14-18)20(26)27-15-16-8-5-4-6-9-16/h4-6,8-9,17-18H,7,10-15H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMDZXNJFWSZPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2CCCN(C2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662497 | |
Record name | Benzyl 3-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-81-4 | |
Record name | Benzyl 3-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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